molecular formula C6H15Cl2NO B034030 (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 101396-91-2

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No.: B034030
CAS No.: 101396-91-2
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-FYZOBXCZSA-M
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Description

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a potent and stereospecific agonist for muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M2 subtype. Its research value is intrinsically linked to its chiral (S)-(-) configuration, which is critical for high receptor binding affinity and functional activity. This compound is extensively used in pharmacological studies to investigate the structure-activity relationships of cholinergic agonists, to characterize and differentiate between muscarinic receptor subtypes (M1-M5) in isolated tissue preparations and cell-based assays, and to explore cholinergic signaling pathways in the central and peripheral nervous systems. Its mechanism of action involves mimicking the endogenous neurotransmitter acetylcholine by binding to and activating muscarinic receptors, leading to downstream signal transduction events such as the inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK channels) via the M2 receptor. Researchers utilize this chemical tool to study the role of muscarinic receptors in various physiological processes, including cardiac function (heart rate modulation), smooth muscle contraction, and cognitive functions, providing critical insights for neuroscience and cardiovascular research. Available as a high-purity solid, this compound is designed to ensure reliable and reproducible results in your advanced experimental investigations.

Properties

IUPAC Name

[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPHGSFZFWKVDL-FYZOBXCZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383162
Record name (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101396-91-2
Record name (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of (S)-(-)-epichlorohydrin with trimethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of reactants that favors the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce a range of alcohols, ketones, or aldehydes .

Scientific Research Applications

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride primarily involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interacts with proteins and enzymes, inhibiting their function and contributing to its antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Chiral Applications : The (S)-enantiomer’s ability to resolve racemic mixtures in NMR studies underscores its niche role in analytical chemistry .

Environmental Impact : (S)-CHPTAC-based processes reduce reliance on toxic heavy metals in textiles, aligning with green chemistry goals .

Synthetic Challenges : Industrial synthesis of (S)-CHPTAC yields by-products like N-(2-chloro-3-hydroxypropyl)trimethylammonium chloride, requiring stringent purification .

Biological Activity

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly referred to as CHPTAC, is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological effects, including toxicity, genotoxicity, and antimicrobial properties, supported by relevant data and case studies.

  • Chemical Formula : C₆H₁₅Cl₂NO
  • Molecular Weight : 180.10 g/mol
  • Structure : The compound consists of a quaternary ammonium group that imparts cationic characteristics, enhancing its interaction with negatively charged microbial membranes.

Acute Toxicity

Research indicates that CHPTAC exhibits low toxicity in acute exposure scenarios. The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating a relatively safe profile for single-dose administration . Dermal exposure also presents low irritation potential, with no significant sensitization observed in guinea pig models .

Genotoxicity

The genotoxic potential of CHPTAC has been evaluated through various assays:

  • Salmonella/Microsome Assay : Positive results were observed for gene mutations in several strains (TA 1535 and TA 100) both with and without metabolic activation .
  • Chromosomal Aberration Tests : The compound has shown positive results in human lymphocyte tests, indicating potential DNA damage under certain conditions .
  • Micronucleus Test : In vivo studies using NMRI mice indicated that while high doses led to significant toxicity (including clonic convulsions), the compound did not exhibit mutagenic effects under this specific test .

Antimicrobial Activity

CHPTAC demonstrates significant antimicrobial properties against a range of pathogens. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Key findings include:

  • Bacterial Efficacy : Studies have shown that CHPTAC is effective against Gram-positive and Gram-negative bacteria, making it suitable for use in disinfectants and antiseptics. Its mechanism involves binding to the negatively charged components of the microbial cell wall, which enhances its biocidal activity.
  • Fungal Activity : The compound also exhibits antifungal properties, contributing to its potential application in personal care products and agricultural settings.

Applications

The biological activity of CHPTAC extends into various fields:

  • Disinfectants and Antiseptics : Due to its antimicrobial properties, CHPTAC is utilized in formulations aimed at reducing microbial load on surfaces.
  • Textile Industry : It serves as a cation-generating agent for cellulose cationization processes, enhancing fabric properties .
  • Water Treatment : Its ability to interact with organic pollutants suggests potential applications in wastewater treatment technologies.

Study on Antimicrobial Efficacy

A recent study highlighted the effectiveness of CHPTAC in reducing microbial contamination on surfaces. The study reported a significant reduction in bacterial counts when surfaces were treated with CHPTAC solutions compared to untreated controls. This reinforces its utility as an effective disinfectant in healthcare settings.

Interaction with Biological Membranes

Research examining the interactions between CHPTAC and biological membranes indicates that it can disrupt membrane integrity. This leads to increased permeability and eventual cell death in susceptible microorganisms. Such findings underscore the importance of understanding the compound's mechanism of action for developing effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing enantiomerically pure (S)-(-)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between trimethylamine hydrochloride and epichlorohydrin in anhydrous organic solvents (e.g., chloroform) under nitrogen at 35°C, yielding 80–97% pure product. Key steps include:

  • Gradual addition of epichlorohydrin to trimethylamine hydrochloride in chloroform .
  • Isolation of crystalline product via filtration and washing with chloroform/ether to remove unreacted reagents .
  • Avoidance of aqueous media to minimize hydrolysis and by-product formation (e.g., dichloropropyl derivatives) .
    • Data Table :
Reaction ConditionYield (%)Purity (%)By-Products
Chloroform, 35°C, N₂80–97>99<2% dichloropropyl derivatives

Q. How is the chirality of this compound characterized?

  • Methodological Answer : Optical rotation is measured at 25°C using a polarimeter ([α]²⁵/D = −29°, c = 1 in H₂O). Enantiomeric purity is confirmed via chiral NMR using cyclodextrin-based solvating agents to resolve diastereomeric complexes .
  • Critical Note : Racemic mixtures require resolution via chiral chromatography or enzymatic methods before optical activity analysis .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Hazard Classifications : Eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and aquatic toxicity (Aquatic Chronic 3) .
  • PPE : Gloves, eyeshields, and respirators with multi-purpose cartridges .
  • Storage : Inert atmosphere (N₂) to prevent hydrolysis; avoid contact with strong bases or oxidizing agents .

Advanced Research Questions

Q. How does this compound function in crosslinking polyvinyl alcohol (PVOH) films?

  • Methodological Answer :

  • Reaction Mechanism : The chloro-hydroxypropyl group reacts with PVOH’s hydroxyl groups under alkaline conditions (0.2 M NaOH), forming ether linkages. Excess NaOH is neutralized with acetone to precipitate crosslinked PVOH .
  • Experimental Protocol :

Dissolve 2 g PVOH (MW = 22,000) in 0.2 M NaOH.

Add 0.858 g of the compound and stir for 1 hr.

Precipitate with acetone, rinse with ice water, and dry for DSC analysis .

  • Key Finding : Crosslinked films exhibit increased thermal stability (DSC shows higher decomposition temperatures) .

Q. What analytical techniques resolve (3-chloro-2-hydroxypropyl)trimethylammonium chloride from its hydrolysis products in complex matrices?

  • Methodological Answer : Capillary electrophoresis (CE) with a 180 mM CuSO₄–4 mM formic acid buffer (pH 3) separates:

  • Parent compound (3-chloro-2-hydroxypropyl derivative).
  • Hydrolysis products (2,3-dihydroxypropyl derivative) .
    • Optimized Parameters :
ParameterValue
Voltage25 kV
Capillary Length50 cm
DetectionUV at 200 nm

Q. How do computational models explain the adsorption of this compound onto montmorillonite surfaces?

  • Methodological Answer : Density functional theory (DFT) simulations reveal:

  • Electrostatic interactions between the quaternary ammonium group and negatively charged clay surfaces.
  • Hydrogen bonding between the hydroxyl group and siloxane layers .
    • Key Insight : Adsorption capacity increases with higher pH due to deprotonation of montmorillonite’s surface .

Data Contradiction Analysis

Q. Why do synthesis yields vary widely (80–97%) in anhydrous vs. aqueous conditions?

  • Analysis :

  • Anhydrous Synthesis : High yields (≥95%) occur in chloroform due to suppressed hydrolysis of epichlorohydrin and minimized dichloropropyl by-products .
  • Aqueous Synthesis : Lower yields (80–85%) result from competing hydrolysis of epichlorohydrin to glycerol derivatives .
    • Recommendation : Use anhydrous conditions with stoichiometric excess of epichlorohydrin (1.03:1 molar ratio) for optimal purity .

Applications in Materials Science

Q. How is this compound used to modify cationic biopolymers (e.g., chitosan or guar gum)?

  • Methodological Answer :

  • Quaternization Reaction : React with polysaccharides in alkaline media (e.g., 0.2 M NaOH) to introduce cationic groups, enhancing solubility and flocculation efficiency .
  • Example : Hydroxypropyltrimonium chitosan synthesis increases adsorption capacity for anionic dyes by 40% compared to unmodified chitosan .

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